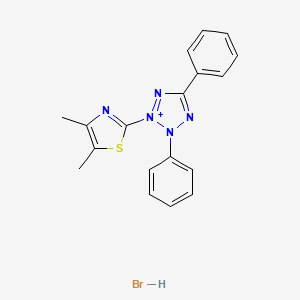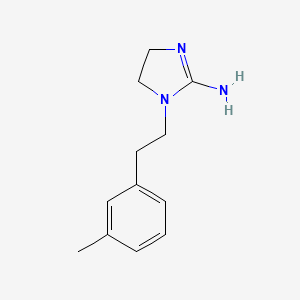
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C14H29Cl3N2. It is known for its unique adamantane structure, which imparts significant stability and rigidity to the molecule. This compound is often used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This reaction yields racemic 1-(adamantan-1-yl)ethane-1,2-diamine, which can be resolved with L-tartaric acid to obtain the individual enantiomer . The enantiomer can then be derivatized into 4-(adamantan-1-yl)imidazolidine-2-thione .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets. The adamantane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-:
N-(1-Naphthyl)ethylenediamine: This compound has a naphthyl group instead of the adamantane group, resulting in different chemical properties.
Uniqueness
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride is unique due to its adamantane structure, which imparts significant stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds.
Eigenschaften
Molekularformel |
C14H29Cl3N2 |
|---|---|
Molekulargewicht |
331.7 g/mol |
IUPAC-Name |
N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C14H26N2.3ClH/c1-10(16-3-2-15)14-7-11-4-12(8-14)6-13(5-11)9-14;;;/h10-13,16H,2-9,15H2,1H3;3*1H |
InChI-Schlüssel |
OUMMYJBPXPTABM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)

![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)




![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)



